molecular formula C5H5BrN2 B074025 5-Bromo-4-methylpyrimidine CAS No. 1439-09-4

5-Bromo-4-methylpyrimidine

Cat. No. B074025
CAS RN: 1439-09-4
M. Wt: 173.01 g/mol
InChI Key: ALRPHTZYJPXPGN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Bromo-4-methylpyrimidine and related derivatives has been explored through various methodologies. An effective approach involves the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine as a main product (Doulah et al., 2014). Additionally, the palladium-catalyzed cross-coupling reactions of 5-bromo-2-iodopyrimidine have demonstrated efficiency in synthesizing substituted pyrimidine compounds, showcasing the compound's adaptability in chemical syntheses (Goodby et al., 1996).

Molecular Structure Analysis

The molecular structure of 5-Bromo-4-methylpyrimidine derivatives has been elucidated through various analytical techniques, including X-ray crystallography. For instance, the crystal structure analysis of regioselective reaction products reveals intricate details about the molecular geometry and intermolecular interactions, contributing to a deeper understanding of the compound's chemical behavior and properties (Doulah et al., 2014).

Chemical Reactions and Properties

5-Bromo-4-methylpyrimidine participates in a variety of chemical reactions, serving as a key intermediate in the synthesis of novel compounds. The compound's bromo and methyl groups make it susceptible to nucleophilic attacks, facilitating the introduction of various substituents through displacement and cross-coupling reactions. Such versatility is demonstrated in the efficient syntheses of bipyridines and bipyrimidines, important for the preparation of metal-complexing molecular rods (Schwab et al., 2002).

Scientific Research Applications

  • Synthesis of Thiazolo[4,5-d] Pyrimidine Derivatives :

    • Bakavoli, Nikpour, and Rahimizadeh (2006) reported the synthesis of thiazolo[4,5-d] pyrimidine derivatives using 5-bromo-4-methylpyrimidine as a starting material. These compounds were obtained through reactions with various isothiocyanates, highlighting its utility in the synthesis of heterocyclic compounds (Bakavoli, Nikpour, & Rahimizadeh, 2006).
  • Regioselectivity in Reactions with Ammonia :

    • Doulah et al. (2014) investigated the regioselective displacement reaction of ammonia with 5-bromo-4-methylpyrimidine. The study provided insights into the crystalline structure and intramolecular interactions of the resultant compounds (Doulah et al., 2014).
  • Alkynylation under Pd/C–Copper Catalysis :

    • Pal et al. (2006) described the use of 5-bromo-4-methylpyrimidine in palladium/copper-catalyzed coupling reactions with terminal alkynes, leading to the synthesis of alkynylpyrimidines. This study demonstrates its application in regioselective synthesis (Pal et al., 2006).
  • Nitrodebromination and Methyl Bi-functionalization :

    • Mousavi, Heravi, and Tajabadi (2020) explored a unique one-pot process involving nitrodebromination and methyl bromonitration of 5-bromo-4-methylpyrimidine derivatives. This research highlighted a novel transformation pathway for pyrimidines (Mousavi, Heravi, & Tajabadi, 2020).
  • Antiviral Activity of Substituted Pyrimidines :

    • Hocková et al. (2003) studied 5-bromo-4-methylpyrimidine derivatives for their antiviral activity, particularly against retroviruses. This research contributed to understanding the potential therapeutic applications of these compounds (Hocková et al., 2003).
  • Antibacterial Evaluation of Thiazolo[4,5-d]pyrimidines :

    • Rahimizadeh et al. (2011) synthesized and evaluated the antibacterial properties of thiazolo[4,5-d]pyrimidines derived from 5-bromo-4-methylpyrimidine. This study contributed to the development of new antibacterial agents (Rahimizadeh et al., 2011).
  • Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives :

    • Rahimizadeh, Nikpour, and Bakavoli (2007) reported a new route to synthesize pyrimido[4,5-e][1,3,4]thiadiazine derivatives using 5-bromo-4-methylpyrimidine. This research expanded the chemical repertoire for the synthesis of novel organic compounds (Rahimizadeh, Nikpour, & Bakavoli, 2007).
  • Synthesis of Key Pyrimidine Precursors for Rosuvastatin :

    • Šterk et al. (2012) utilized 5-bromo-4-methylpyrimidine in synthesizing key precursors for the statin drug rosuvastatin. This highlights its role in pharmaceutical synthesis (Šterk et al., 2012).

Safety And Hazards

The safety information for 5-Bromo-4-methylpyrimidine indicates that it has a GHS07 pictogram and a warning signal word . The hazard statements are not explicitly mentioned in the search results.

properties

IUPAC Name

5-bromo-4-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-5(6)2-7-3-8-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRPHTZYJPXPGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30499201
Record name 5-Bromo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-methylpyrimidine

CAS RN

1439-09-4
Record name 5-Bromo-4-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30499201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1439-09-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
28
Citations
CG Overberger, IC Kogon… - Journal of the American …, 1954 - ACS Publications
We have been interested in synthetic routes which leadto aminopyrimidines easily converted to aminovinylpyrimidines. 3 A number of workers, 4-6 particularly in the last few years, have …
Number of citations: 9 pubs.acs.org
D Błachut, J Szawkało, Z Czarnocki - Synthesis, 2011 - thieme-connect.com
… The synthesis of 5-aryl-4-methylpyrimidines was accomplished by Suzuki-Miyaura cross-coupling reaction between arylboronic acids and 5-bromo-4-methylpyrimidine. The 4-…
Number of citations: 15 www.thieme-connect.com
HC Van der Plas - Recueil des Travaux Chimiques des Pays …, 1965 - Wiley Online Library
… 5-Bromo-4-methylpyrimidine (1 *) and 5-bromo-4-phenylpyrimidine (lc) were synthesized from the corresponding hydrazino compounds by the procedure described in section el. 18 …
Number of citations: 30 onlinelibrary.wiley.com
H YAMANAKA, T SAKAMOTO… - Chemical and …, 1987 - jstage.jst.go.jp
The site-selectivity in the modified Reissert-Henze reaction of 5-substituted, and 4, 5-disubstituted pyrimidine 1-oxides with trimethylsilyl cyanide was examined. The reaction of 5-…
Number of citations: 18 www.jstage.jst.go.jp
DJ Brown, MN Paddon-Row - Journal of the Chemical Society C …, 1967 - pubs.rsc.org
… Amino-5-bromo4-methylpyrimidine lo (42.5 g.), cuprous cyanide (25 g.), and quinoline (100 ml.) were refluxed for 1 hr. The boiling solution was poured into boiling glacial acetic acid (…
Number of citations: 2 pubs.rsc.org
LS Levitt, E Howard Jr - Journal of the American Chemical Society, 1954 - ACS Publications
Experimental For thepurpose of isolating and identifying the reaction products, 30 ml. of a 5% solution of thiophene in cyclohex-ane was refluxed with 300 ml. of 8 N nitric acid. The re-…
Number of citations: 6 pubs.acs.org
CAH Rasmussen, HC Van Der Plas… - Journal of …, 1978 - Wiley Online Library
The cine‐amination of some 4‐R‐5‐bromopyrimidines (t‐butyl, phenyl, methoxyl, piperidine, methyl, methylamino, anilino, amino) by potassium amide in liquid ammonia has been …
Number of citations: 15 onlinelibrary.wiley.com
HC van der Plas - Tetrahedron Letters, 1965 - Elsevier
Laboratory of Organic Chemistry of the Agricultural University, Wageningen, the Retherlande (Received 6 January 1965) The mechanism of the amination of k-eubetituted 5-…
Number of citations: 10 www.sciencedirect.com
CB Aakeröy, J Desper, E Elisabeth… - Zeitschrift für …, 2005 - degruyter.com
… molecular modifications was examined by determining the crystal structures of two closely related compounds, 2-amino-4-methylpyrimidine, 2, and 2-amino-5-bromo-4-methylpyrimidine…
Number of citations: 62 www.degruyter.com
D Błachut, K Wojtasiewicz, K Krawczyk, J Maurin… - Forensic science …, 2012 - Elsevier
… A magnetically stirred mixture of 5-bromo-4-methylpyrimidine (550 mg, 3.2 mmol), 4-methylthiophenylboronic acid (801 mg, 4.7 mmol, catalytic system consisting of palladium diacetate (…
Number of citations: 15 www.sciencedirect.com

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